N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Historical Development of Sulfonamide-Based Compounds
The discovery of sulfonamides marked a transformative era in medicinal chemistry. In 1935, Gerhard Domagk identified prontosil rubrum, the first sulfonamide with antibacterial properties, revolutionizing the treatment of bacterial infections. This breakthrough earned Domagk the Nobel Prize in Physiology or Medicine in 1939 and laid the foundation for systemic antibiotic therapy. Early sulfonamides functioned as competitive antagonists of para-aminobenzoic acid (PABA), disrupting folate synthesis in pathogenic bacteria. By the 1940s, structural modifications to the sulfanilamide core expanded their therapeutic applications beyond infectious diseases. Modern derivatives, such as celecoxib (a cyclooxygenase-2 inhibitor), demonstrate anti-inflammatory properties, while novel compounds incorporating heterocyclic moieties exhibit anticancer activity. This evolution underscores the adaptability of the sulfonamide scaffold in addressing diverse biomedical challenges.
Significance in Pharmaceutical Research
Sulfonamides remain pivotal in drug discovery due to their structural versatility and target specificity. The benzenesulfonamide group serves as a pharmacophore in therapies for inflammation, cancer, and metabolic disorders. For instance, the trifluoromethyl group in celecoxib enhances metabolic stability and binding affinity to cyclooxygenase-2. Similarly, benzo[d]dioxol-5-yl derivatives exhibit potent anticancer effects by modulating apoptosis pathways. The integration of fluorine-containing substituents, such as trifluoromethoxy groups, improves pharmacokinetic properties by reducing oxidative metabolism and enhancing membrane permeability. These advancements highlight the strategic role of sulfonamide derivatives in developing targeted therapies with minimized off-target effects.
Structural Classification within Benzenesulfonamide Derivatives
N-(3-(Benzo[d]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide belongs to a subclass characterized by hybrid architectures combining benzenesulfonamide cores with bioactive heterocycles. Key structural features include:
This compound’s design leverages synergistic interactions between its substituents. The benzo[d]dioxol moiety, found in anticancer agents, may facilitate DNA intercalation or kinase inhibition, while the trifluoromethoxy group augments bioavailability through fluorine’s electron-withdrawing effects.
Research Objectives and Scope
This article examines the synthetic pathways, structure-activity relationships (SAR), and therapeutic potential of N-(3-(benzo[d]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide. By analyzing its structural motifs in the context of established sulfonamide derivatives, we aim to:
- Elucidate the rationale for incorporating benzo[d]dioxol and trifluoromethoxy groups.
- Evaluate its potential as a template for anti-inflammatory or anticancer agents.
- Identify gaps in current research, such as biodegradation pathways influenced by sad gene clusters.
Subsequent sections will explore synthetic methodologies, mechanistic insights, and comparative SAR studies, excluding pharmacokinetic or safety data per the outlined scope.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO6S/c18-17(19,20)27-12-2-4-13(5-3-12)28(23,24)21-8-7-14(22)11-1-6-15-16(9-11)26-10-25-15/h1-6,9,14,21-22H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQKJAHILDASQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps. A common synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed arylation reaction.
Introduction of the hydroxypropyl group: This step often involves a Noyori asymmetric hydrogenation followed by diastereoselective resolution.
Attachment of the trifluoromethoxybenzenesulfonamide group: This can be done through a Bischler–Napieralski reaction and N-arylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzenesulfonamide group can be reduced under specific conditions.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of the benzenesulfonamide group could produce an amine.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer cells.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit the activity of certain enzymes involved in cell proliferation . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 2: Calculated Molecular Properties of Selected Compounds
*logP values estimated using fragment-based methods.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a benzo[d][1,3]dioxole moiety and a trifluoromethoxy group, which contribute to its biological properties. The presence of the benzenesulfonamide group is significant for its interaction with various biological targets.
-
Modulation of ATP-Binding Cassette Transporters :
- The compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are pivotal in drug pharmacokinetics and implicated in diseases such as cystic fibrosis. Its structural characteristics may enhance interactions with these transport proteins, potentially improving drug delivery systems and treatment strategies for transporter-related disorders .
- Antimicrobial Activity :
Case Studies
- Antibacterial Activity :
- Antifungal Activity :
Data Tables
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Structure | Antibacterial, Antifungal | 625-1250 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions.
- Introduction of Hydroxypropyl Group : Utilizes nucleophilic substitution methods.
- Trifluoromethoxy Group Incorporation : Involves specific reagents that facilitate the introduction of this electronegative group to enhance biological activity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide to improve yield and purity?
- Methodology :
- Stepwise synthesis : Use a multi-step approach starting with functionalization of the benzo[d][1,3]dioxole moiety, followed by coupling with the hydroxypropyl sulfonamide group. Control reaction conditions (e.g., 0–25°C for nucleophilic substitutions) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMSO) enhance solubility of intermediates, while ether-pentane mixtures (e.g., 33% Et₂O in pentane) are effective for flash chromatography purification .
- Catalysts : Enantioselective CuH catalysis (e.g., with (S)-DTBM-SEGPHOS ligand) can improve stereochemical outcomes in analogous systems .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Key methods :
- NMR spectroscopy : Use and NMR to verify the presence of the trifluoromethoxy group (δ ~120–125 ppm for ) and hydroxypropyl chain (δ ~3.5–4.5 ppm) .
- HPLC : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₆F₃NO₆S: 444.08) .
Q. How does the benzo[d][1,3]dioxole moiety influence the compound's physicochemical properties?
- Impact :
- Lipophilicity : The dioxole ring increases logP values, enhancing membrane permeability, as seen in structurally related sulfonamides .
- Metabolic stability : The methylenedioxy group resists oxidative degradation, improving half-life in biological systems .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Approaches :
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (using liver microsomes) to identify discrepancies in bioavailability .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity in vivo .
- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .
Q. How can computational modeling predict the binding mechanism of this compound to biological targets?
- Protocol :
- Docking studies : Employ GOLD or AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2). Validate using crystallographic data from analogous sulfonamide-protein complexes .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions (e.g., hydrogen bonds with Arg120 in COX-2) .
Q. What experimental designs are recommended to explore the enantioselective bioactivity of this compound?
- Design :
- Chiral separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate enantiomers .
- Activity assays : Test each enantiomer against target receptors (e.g., GPCRs) at concentrations ranging from 1 nM–10 μM to determine EC₅₀ values .
- Circular dichroism : Confirm enantiomeric stability under physiological conditions (pH 7.4, 37°C) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
